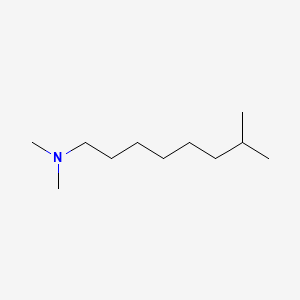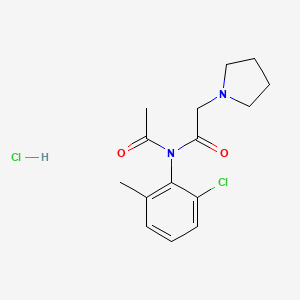
Tetrapotassium monoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrapotassium monoxide is an inorganic compound with the chemical formula K₄O. It is composed of four potassium ions and one oxygen ion, resulting in a molecular weight of 172.3926 g/mol
Méthodes De Préparation
Tetrapotassium monoxide can be synthesized through several methods. One common synthetic route involves the reaction of potassium metal with potassium hydroxide under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the potassium metal. The reaction can be represented as follows:
[ 4K + KOH \rightarrow K_4O + H_2 ]
Industrial production methods for this compound often involve high-temperature processes to ensure the complete reaction of the starting materials. These methods may include the use of specialized reactors and controlled environments to maintain the purity and stability of the final product .
Analyse Des Réactions Chimiques
Tetrapotassium monoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: this compound can be oxidized to form potassium oxide (K₂O) and potassium peroxide (K₂O₂) under specific conditions.
Reduction: It can be reduced by hydrogen gas to form potassium hydroxide (KOH) and potassium metal.
Substitution: this compound can react with halogens to form potassium halides (e.g., KCl, KBr) and oxygen gas.
Common reagents used in these reactions include hydrogen gas, halogens, and oxygen. The major products formed from these reactions are potassium hydroxide, potassium halides, and various potassium oxides .
Applications De Recherche Scientifique
Tetrapotassium monoxide has several scientific research applications across different fields:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes. Its unique properties make it valuable for studying reaction mechanisms and developing new compounds.
Biology: this compound is used in biological research to study the effects of potassium ions on cellular processes. It is also used in the preparation of potassium-based buffers and solutions.
Medicine: In the medical field, this compound is used in the development of potassium supplements and treatments for potassium deficiency.
Mécanisme D'action
The mechanism of action of tetrapotassium monoxide involves the release of potassium ions (K⁺) and oxygen ions (O²⁻) upon dissolution in water or other solvents. These ions interact with various molecular targets and pathways, influencing chemical reactions and biological processes. The potassium ions play a crucial role in maintaining cellular functions, including nerve transmission, muscle contraction, and enzyme activity .
Comparaison Avec Des Composés Similaires
Tetrapotassium monoxide can be compared with other similar compounds, such as tetrasodium pyrophosphate and tetrapotassium pyrophosphate. These compounds share some similarities in their chemical structure and properties but also have distinct differences:
Tetrasodium pyrophosphate (Na₄P₂O₇): This compound is used as a buffering agent, emulsifier, and dispersing agent in various applications, including food additives and detergents.
Tetrapotassium pyrophosphate (K₄P₂O₇): Similar to this compound, this compound is used in water treatment, detergents, and as a sequestering agent.
The uniqueness of this compound lies in its specific chemical composition and the distinct reactions it undergoes compared to other potassium-based compounds .
Propriétés
Numéro CAS |
89091-88-3 |
|---|---|
Formule moléculaire |
HK4O+3 |
Poids moléculaire |
173.401 g/mol |
Nom IUPAC |
tetrapotassium;hydroxide |
InChI |
InChI=1S/4K.H2O/h;;;;1H2/q4*+1;/p-1 |
Clé InChI |
RPBHEUKWMDFKRL-UHFFFAOYSA-M |
SMILES canonique |
[OH-].[K+].[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester](/img/structure/B13766869.png)


![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[(P-tolyl)azo]nicotinonitrile](/img/structure/B13766883.png)





